molecular formula C10H18O B190692 (+)-Borneol CAS No. 464-43-7

(+)-Borneol

Cat. No.: B190692
CAS No.: 464-43-7
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-WEDXCCLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Borneol: is a naturally occurring bicyclic monoterpenoid alcohol with the molecular formula C10H18O . It is a valuable compound used in traditional Chinese medicine, food, and aromatic spices. d-Borneol is known for its characteristic fragrance and pungent, bitter taste. It is found in the essential oils of various plants, including the Mei Pian tree (Cinnamomum burmannii) and Longnao Zhang (Cinnamomum camphora) .

Scientific Research Applications

d-Borneol has a wide range of scientific research applications in various fields:

Chemistry:

  • Used as a starting material for the synthesis of other compounds.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

Medicine:

Industry:

  • Used in the food industry as a flavoring agent.
  • Employed in the cosmetics industry for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Borneol can be synthesized from d-camphor through the action of ketoreductase. This method involves the reduction of d-camphor using ketoreductase enzymes, resulting in the formation of d-borneol . Another method involves the reduction of camphor using sodium borohydride, which produces isoborneol as the main product, but d-borneol can also be obtained .

Industrial Production Methods: Industrial production of d-borneol typically involves the extraction from natural sources such as the Mei Pian tree and Longnao Zhang. The essential oils are obtained through hydro-distillation and then purified by sublimation. This method ensures high purity and quality of d-borneol .

Chemical Reactions Analysis

Types of Reactions: d-Borneol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Camphor

    Reduction: Isoborneol (main product) and d-Borneol

Comparison with Similar Compounds

d-Borneol is compared with other similar compounds, highlighting its uniqueness:

d-Borneol stands out due to its high purity when extracted from natural sources and its significant role in traditional Chinese medicine and modern scientific research.

Properties

IUPAC Name

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-WEDXCCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052143, DTXSID2058700
Record name endo-Borneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Borneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212 °C
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystals, White translucent lumps

CAS No.

507-70-0, 464-43-7
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name endo-Borneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Borneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Borneol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borneol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Borneol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name endo-Borneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Borneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BORNEOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D24LWT4FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORNEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89NIB437X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Borneol
Reactant of Route 2
(+)-Borneol
Reactant of Route 3
(+)-Borneol
Reactant of Route 4
(+)-Borneol
Reactant of Route 5
(+)-Borneol
Reactant of Route 6
(+)-Borneol
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for (+)-Borneol?

A1: this compound is characterized by the following:* Molecular formula: C10H18O []* Molecular weight: 154.25 g/mol []* Spectroscopic data: Specific spectroscopic data, including IR, UV, 1H NMR, 13C NMR, and MS, can be found in the literature to confirm its structure. [, , ]

Q2: How does the particle size of plant material influence the yield and composition of this compound in essential oils?

A2: Studies on Eucalyptus camaldulensis leaves revealed that finer powder fractions (<100 μm and 100–200 μm) yielded higher this compound content in essential oils compared to unsieved powder. This suggests that grinding and fractionation can concentrate this compound and other bioactive compounds. []

Q3: What are some of the key biological activities attributed to this compound?

A3: Research suggests this compound possesses various pharmacological properties, including:

  • Analgesic effects: It shows promise in alleviating neuropathic pain, potentially by modulating NMDAR signaling and GABAergic neurotransmission in the spinal cord. []
  • Anti-inflammatory activity: Studies suggest it may reduce inflammation, contributing to its potential in treating conditions like otitis media. []
  • Antimicrobial properties: this compound exhibits activity against various bacteria and fungi. []

Q4: How does this compound interact with its molecular targets to exert its effects?

A4: While the precise mechanisms are still under investigation, current research points to several potential interactions:

  • NMDAR signaling modulation: this compound, in a dual-target compound, demonstrated the ability to block the interaction between PSD-95 and nNOS, key downstream components of the NMDAR pathway implicated in neuropathic pain. []
  • GABAAR potentiation: It selectively potentiates α2-containing GABAARs, potentially contributing to its analgesic effects and preventing tolerance development. []

Q5: Is there evidence of resistance development to this compound's biological effects?

A5: Currently, there is limited research specifically focusing on resistance mechanisms to this compound. Further investigation is needed to determine if and how resistance might emerge with prolonged exposure.

Q6: How is this compound used in traditional medicine?

A6: this compound has a history of use in traditional medicine systems, particularly in Asia, for its therapeutic properties. It's incorporated into various formulations, including:* Topical applications: this compound is found in traditional plasters and ointments, often combined with other herbs, for treating pain, inflammation, and skin conditions. []* Oral preparations: It's included in some traditional herbal remedies for conditions like angina pectoris. []

Q7: Are there any novel drug delivery approaches being explored for this compound?

A7: Research is exploring the incorporation of this compound into advanced drug delivery systems to enhance its therapeutic efficacy:* Polymer-stabilized liquid crystals: Borneol derivatives have been used as chiral monomers to fabricate polymer-stabilized cholesteric texture (PSCT) liquid crystal cells, offering potential in controlled drug release applications. []

Q8: What analytical techniques are employed for the characterization and quantification of this compound?

A8: Several analytical methods are utilized for this compound analysis, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for identifying and quantifying this compound in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]* Gas Chromatography (GC): GC coupled with different detectors like FID is employed for quantitative analysis of this compound in pharmaceutical preparations. [, ]

Q9: What is the toxicological profile of this compound, and are there any safety concerns?

A9: While generally considered safe for use in traditional medicine and as a food additive, comprehensive toxicological data is limited. Further studies are needed to determine its long-term safety profile and potential adverse effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.